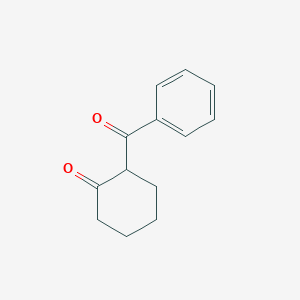

2-Benzoylcyclohexanone

Cat. No. B1331447

Key on ui cas rn:

3580-38-9

M. Wt: 202.25 g/mol

InChI Key: YTVQIZRDLKWECQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06410795B1

Procedure details

1-Methoxy-2-propanol (61.3 g; 0.68 mol), sodium hydroxide (16.0 g; 0.40 mol), and xylenes (300 mL) were placed into a four-necked, round bottom, half-liter flask equipped with a stirrer, a thermometer, and an Oldershaw column with a Dean-Stark trap and a condenser. The mixture was heated to boiling with stirring under a blanket of nitrogen and the water was azeotroped out (temperature of reflux 106-116° C.). When no more water was collected (23 mL of lower phase) some solvent was distilled off (215 mL), while xylenes (432.2 g, dry) were replaced, until no more alcohol was detected in the distillate (temperature of reflux 137° C.). The mixture in the flask was cooled down to and kept at 80° C. and the fractionation column and trap were replaced with a reflux condenser while maintaining the nitrogen stream. Methyl benzoate (68.1 g; 0.50 mol) was added, and slow addition over a period of 10 minutes of cyclohexanone (24.5 g, 0.250 mol) by means of a syringe pump was begun. After 19 minutes from the beginning of the addition of the ketone, the mixture was cooled down (an ice bath was used), and acidified by slow addition of 98% sulfuric acid (slightly over 24.5 g) with stirring. The mixture was transferred to a 1 L separatory funnel, washed with aqueous sodium bicarbonate, and then with water. Evaporation of the organic layer under vacuum and recrystallization from heptane afforded 32.86 g of BCH (65% yield based on cyclohexanone), with a purity of 99% (GC).

[Compound]

Name

ketone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

xylenes

Quantity

300 mL

Type

solvent

Reaction Step Seven

Yield

65%

Identifiers

|

REACTION_CXSMILES

|

COCC(O)C.[OH-].[Na+].[C:9](OC)(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:19]1(=[O:25])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1.S(=O)(=O)(O)O>>[C:9]([CH:20]1[CH2:21][CH2:22][CH2:23][CH2:24][C:19]1=[O:25])(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

61.3 g

|

|

Type

|

reactant

|

|

Smiles

|

COCC(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

16 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

68.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)OC

|

Step Four

|

Name

|

|

|

Quantity

|

24.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)=O

|

Step Five

[Compound]

|

Name

|

ketone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Seven

[Compound]

|

Name

|

xylenes

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring under a blanket of nitrogen

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the water was azeotroped out (temperature of reflux 106-116° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

When no more water was collected (23 mL of lower phase) some solvent

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled off (215 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was detected in the distillate (temperature of reflux 137° C.)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture in the flask was cooled down to and

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

kept at 80° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the fractionation column and trap were replaced with a reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the nitrogen stream

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was cooled down (an ice bath was used)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was transferred to a 1 L separatory funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with aqueous sodium bicarbonate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of the organic layer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

under vacuum and recrystallization from heptane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded 32.86 g of BCH (65% yield based on cyclohexanone)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)C1C(CCCC1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 65% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |